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Compound of Interest

Compound Name: 2-Amino-5-chloropyridin-3-ol

Cat. No.: B1279299

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-Amino-5-chloropyridine. It is intended for
researchers, scientists, and professionals in drug development who are working with or
synthesizing this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-5-chloropyridine.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.88 d 24 H-6

7.22 dd 84,24 H-4

6.41 d 8.4 H-3

4.46 brs - -NH:2

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assighment
158.2 C-2
147.9 C-6
137.9 C-4
119.9 C-5
108.9 C-3

Table 3: IR Spectroscopic Data
Wavenumber (cm~?) Intensity Assignment
3435 Strong N-H stretch (asymmetric)
3315 Strong N-H stretch (symmetric)
1640 Strong N-H bend (scissoring)
1598 Strong C=C/C=N stretch (ring)
1490 Strong C=C/C=N stretch (ring)
825 Strong C-H out-of-plane bend
790 Strong C-Cl stretch

Table 4: Mass Spectrometry Data
miz Relative Intensity (%) Assignment
128 100 [M]*
130 32 [M+2]* (due to 3’Cl isotope)
93 50 [M-CIJ*
66 25 [CaHaN]*
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Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques.
While specific instrument parameters may vary, the general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A few milligrams of 2-Amino-5-chloropyridine are dissolved in a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

'H NMR: The proton NMR spectrum is typically acquired on a 300 MHz or higher field
spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a
tetramethylsilane (TMS) internal standard.

13C NMR: The carbon-13 NMR spectrum is acquired on the same instrument, often with
proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy:

Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or as
a thin film from a volatile solvent. For attenuated total reflectance (ATR), the solid sample is
placed directly on the crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1.
Mass Spectrometry (MS):

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
insertion, or as the eluent from a gas chromatograph (GC-MS).

« lonization: Electron ionization (EIl) is a common method for this type of molecule, typically
using an electron beam of 70 eV.

o Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),
and a detector records their relative abundance.
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Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and
characterization of a chemical compound.
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A general workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques for Structural Elucidation

This diagram shows how different spectroscopic techniques provide complementary
information to confirm the structure of 2-Amino-5-chloropyridine.
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Information Provided

Spectroscopic Techniques
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Complementary data from NMR, IR, and MS for structural confirmation.

 To cite this document: BenchChem. [Spectroscopic Data of 2-Amino-5-chloropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279299#2-amino-5-chloropyridin-3-ol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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